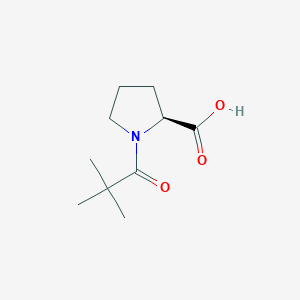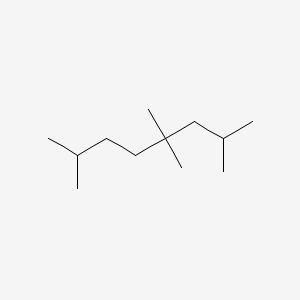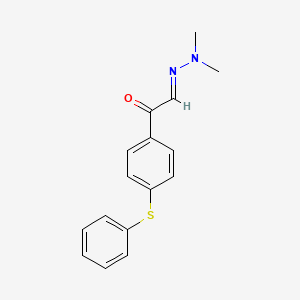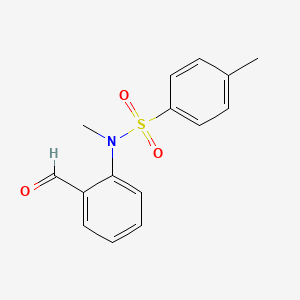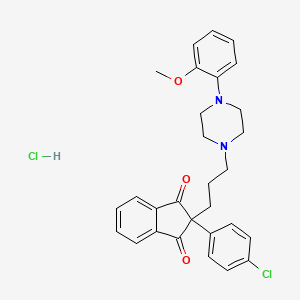
Naphthalen-1-yl(phenyl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl(phenyl)methanethione is an organic compound that belongs to the class of thioethers It is characterized by the presence of a naphthalene ring and a phenyl ring connected through a methanethione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-1-yl(phenyl)methanethione typically involves the reaction of naphthalene-1-thiol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and high yield. The product is typically purified by recrystallization or column chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalen-1-yl(phenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The methanethione group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as diethyl ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl(phenyl)methanethione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of Naphthalen-1-yl(phenyl)methanethione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in its observed biological effects. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Naphthalen-1-yl(phenyl)methanethione can be compared with other similar compounds, such as:
Naphthalen-1-yl(phenyl)methanol: Similar structure but with a hydroxyl group instead of a methanethione group. It exhibits different reactivity and applications.
Naphthalen-1-yl(phenyl)methane: Lacks the sulfur atom, resulting in different chemical properties and reactivity.
Naphthalen-1-yl(phenyl)methanone: Contains a carbonyl group instead of a methanethione group, leading to distinct chemical behavior and uses.
Eigenschaften
CAS-Nummer |
33083-79-3 |
|---|---|
Molekularformel |
C17H12S |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
naphthalen-1-yl(phenyl)methanethione |
InChI |
InChI=1S/C17H12S/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H |
InChI-Schlüssel |
JSLXFEJROZYETE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=S)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


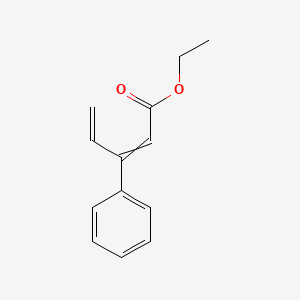
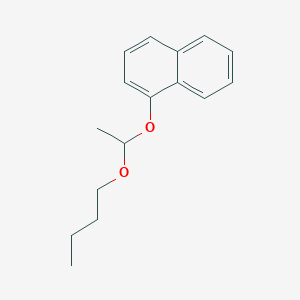
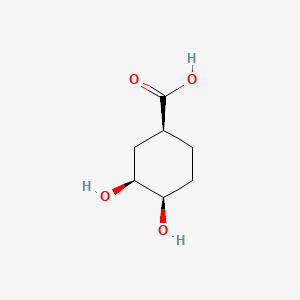
![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
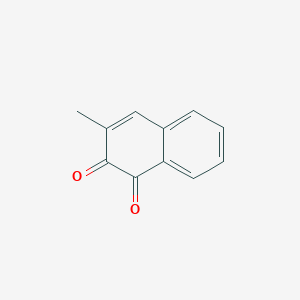
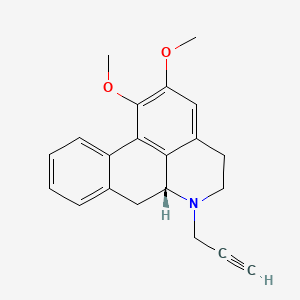
![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)
